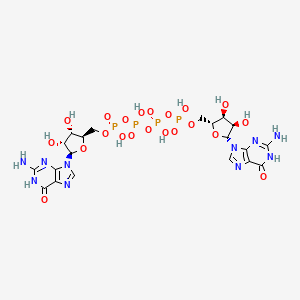
Iron(iii)2-ethylhexano-isopropoxide,in isopropanol
説明
Iron(iii)2-ethylhexano-isopropoxide, in isopropanol, also known as Iron (III) 2-ethylhexanoate diisopropoxide, is a product used for proteomics research . It is a liquid form compound with a concentration of 10% w/v in isopropanol . The molecular formula of the compound is C14H32FeO4 and it has a molecular weight of 320.251 g/mol .
Molecular Structure Analysis
The molecular structure of Iron(iii)2-ethylhexano-isopropoxide, in isopropanol, is represented by the SMILES notation:CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] . Physical And Chemical Properties Analysis
Iron(iii)2-ethylhexano-isopropoxide, in isopropanol, is a moisture-sensitive liquid . It has a formula weight of 317.23 . The compound is highly flammable and may cause drowsiness or dizziness .科学的研究の応用
Biomedical Applications
Iron oxide nanoparticles, especially magnetite (Fe3O4), exhibit superparamagnetic properties and photoluminescence, making them suitable for various biomedical applications. These include magnetic hyperthermia therapy for cancer treatment, MRI/optical multimodal imaging, and as a carrier for drug delivery systems. The nanoparticles can be conjugated with therapeutic molecules, fluorescent agents, and targeting ligands to enhance tumor treatment through localized hyperthermia and chemotherapeutic agents (Shi et al., 2015), (Dheyab et al., 2020).
Environmental Remediation
Iron-based materials, particularly zero-valent iron and iron oxides, have been utilized in advanced oxidation processes (AOPs) for the effective removal of refractory organic pollutants from wastewater. The redox cycle of iron in these processes generates highly reactive radicals, which are crucial for the degradation of contaminants. These materials are environmentally friendly and cost-effective, making them suitable for large-scale applications in water and wastewater treatment (Wang & Tang, 2021), (Luo et al., 2020).
Advanced Oxidation Processes
Iron-based catalysts, such as iron oxides and iron composites, play a significant role in heterogeneous advanced oxidation processes. They activate various oxidants like hydrogen peroxide, persulfate, and percarbonate to produce reactive radicals for the degradation of pollutants. The catalytic activity of these materials can be enhanced by supplementary methods such as light, electricity, and reducing agents, which promote the iron redox cycle and generate in situ hydrogen peroxide (Pereira et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-ethylhexanoic acid;iron;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBQBNMPOKFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32FeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(iii)2-ethylhexano-isopropoxide,in isopropanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



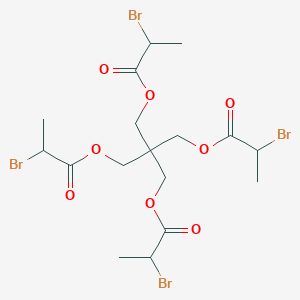


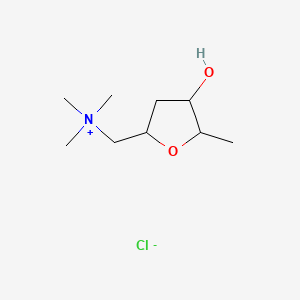
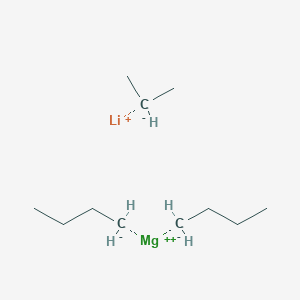

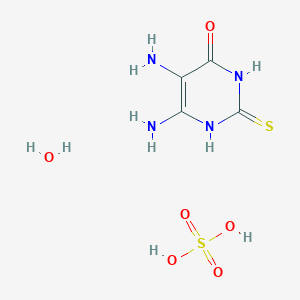

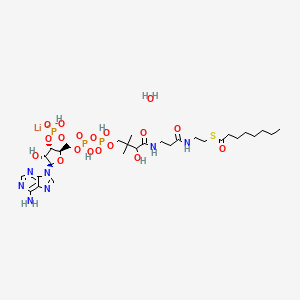


![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

